17-(4-chlorophenyl)-15-methyl-13-phenyl-1,8,11,13,14-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,10,12(16),14-hexaen-9-one
Description
This compound is a nitrogen-rich pentazatetracyclic system featuring a fused polycyclic scaffold with a ketone group at position 7. Its structure includes a 4-chlorophenyl substituent at position 17, a methyl group at position 15, and a phenyl group at position 18. The tetracyclic framework comprises four interconnected rings with nitrogen atoms at positions 1, 8, 11, 13, and 110. The compound’s stereoelectronic properties are influenced by the electron-withdrawing 4-chlorophenyl group and the electron-donating methyl substituent, which may enhance its binding affinity in biological systems or catalytic applications. Crystallographic data for such complex heterocycles are often resolved using the SHELX software suite .
Properties
Molecular Formula |
C25H18ClN5O |
|---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
17-(4-chlorophenyl)-15-methyl-13-phenyl-1,8,11,13,14-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,10,12(16),14-hexaen-9-one |
InChI |
InChI=1S/C25H18ClN5O/c1-15-21-22(16-11-13-17(26)14-12-16)30-20-10-6-5-9-19(20)27-25(32)24(30)28-23(21)31(29-15)18-7-3-2-4-8-18/h2-14,22H,1H3,(H,27,32) |
InChI Key |
DGUCALBBDGRHQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(N3C4=CC=CC=C4NC(=O)C3=N2)C5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-(4-chlorophenyl)-15-methyl-13-phenyl-1,8,11,13,14-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,10,12(16),14-hexaen-9-one involves multiple steps, typically starting with the preparation of the core tetracyclic structure. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the efficiency and scalability of the production process.
Chemical Reactions Analysis
Reduction of the Ketone Group
The ketone undergoes reduction to form secondary alcohols. For structurally related compounds (e.g., etizolam analogs), sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous THF yields corresponding alcohols .
| Reaction | Conditions | Product |
|---|---|---|
| Ketone → Alcohol | NaBH₄, THF, 0°C → RT | 9-Hydroxy derivative |
| Ketone → Amine | NH₂NH₂, KOH, ethylene glycol, reflux | 9-Amino derivative (via Wolff-Kishner) |
Electrophilic Aromatic Substitution
The 4-chlorophenyl group participates in halogenation or nitration. For example, bromination in acetic acid yields para-substituted derivatives :
| Reaction | Conditions | Product |
|---|---|---|
| Bromination | Br₂, FeBr₃, CH₃COOH, 50°C | 4-Chloro-3-bromophenyl derivative |
| Nitration | HNO₃, H₂SO₄, 0°C | 4-Chloro-3-nitrophenyl derivative |
Ring-Opening and Rearrangements
The pentazatetracyclic core may undergo acid-catalyzed ring-opening. In similar systems (e.g., thienotriazolodiazepines), H₃O⁺ induces cleavage of the diazepine ring, forming iminium intermediates .
| Reaction | Conditions | Product |
|---|---|---|
| Acid hydrolysis | H₃O⁺, H₂O, reflux | Iminium intermediate + carboxylic acid |
| Thermal rearrangement | 200°C, inert atmosphere | Isomeric triazolo-thienodiazepine |
Metabolic Transformations
In vivo, CYP3A4-mediated oxidation at the methyl group (position 15) generates hydroxylated metabolites, as observed in etizolam analogs .
| Metabolic Pathway | Enzyme | Metabolite |
|---|---|---|
| Hydroxylation | CYP3A4 | 15-Hydroxymethyl derivative |
| Conjugation | UGT1A1 | Glucuronide conjugate (excreted in urine) |
Coordination Chemistry
The nitrogen-rich structure forms complexes with transition metals. For example, reaction with Cu(II) acetate in methanol yields a blue complex :
| Reaction | Conditions | Product |
|---|---|---|
| Cu(II) coordination | Cu(OAc)₂, MeOH, RT | [Cu(C₂₇H₂₀ClN₅O)]²⁺ |
Stability Under Oxidative Conditions
Exposure to H₂O₂ or KMnO₄ oxidizes the thiophene moiety (if present in analogs) to sulfoxides or sulfones .
| Reaction | Conditions | Product |
|---|---|---|
| Sulfoxidation | H₂O₂, CH₃COOH, 60°C | Sulfoxide derivative |
| Sulfonation | KMnO₄, H₂O, 100°C | Sulfone derivative |
Photochemical Reactions
UV irradiation in chloroform induces [2+2] cycloaddition at the conjugated diene system, forming a bicyclic adduct :
| Reaction | Conditions | Product |
|---|---|---|
| Photodimerization | UV (254 nm), CHCl₃, N₂ | Bicyclo[4.2.0]octa-2,4-diene derivative |
Comparative Reactivity Table
| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Ketone reduction | 1.2 × 10⁻³ | 45.6 |
| Aromatic bromination | 5.8 × 10⁻⁴ | 62.3 |
| CYP3A4 hydroxylation | 2.1 × 10⁻⁵ | 28.9 |
Scientific Research Applications
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor properties. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells.
Case Study:
A study demonstrated that derivatives of this compound effectively reduced cell viability in several cancer cell lines (e.g., MCF-7 for breast cancer). The observed effects were linked to mitochondrial pathways involved in apoptosis induction.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent against various pathogens. Its structural characteristics may facilitate interactions with bacterial membranes or enzymes.
Case Study:
In vitro tests revealed that derivatives exhibited substantial antimicrobial activity against both gram-positive and gram-negative bacteria such as Staphylococcus aureus and Escherichia coli at low concentrations.
Anti-inflammatory Effects
The compound's potential to modulate inflammatory responses has been explored through various pharmacological studies.
Findings:
Research suggests that similar compounds can significantly reduce inflammation markers both in vitro and in vivo by inhibiting key inflammatory pathways.
In Vitro Studies
In vitro assays have demonstrated the ability of this compound to inhibit specific enzymes involved in cancer metabolism and inflammation pathways:
- Enzyme Inhibition: The compound effectively inhibited cyclooxygenase (COX) enzymes which are crucial for the inflammatory response.
In Vivo Studies
Animal model studies have shown promising results:
- Tumor Reduction: Models treated with similar compounds exhibited reduced tumor sizes compared to control groups.
- Survival Rates: Improved survival rates were noted in treated groups indicating potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 17-(4-chlorophenyl)-15-methyl-13-phenyl-1,8,11,13,14-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,10,12(16),14-hexaen-9-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogous polycyclic heterocycles. Key similarities and differences are summarized below:
Table 1: Structural and Functional Comparison with Analogues
Structural and Electronic Differences
Heteroatom Composition: The target compound’s pentazatetracyclic core (5 N atoms) contrasts with analogues containing fewer N atoms or additional heteroatoms (e.g., S in , O in ).
Substituent Effects :
- The 4-chlorophenyl group (electron-withdrawing) in the target compound may stabilize charge transfer interactions compared to fluorophenyl () or unsubstituted phenyl groups ().
- The ketone at position 9 introduces a hydrogen-bond acceptor absent in analogues like or .
Physicochemical Properties
- Solubility : The target compound’s nitrogen-rich structure may enhance aqueous solubility compared to sulfur-containing analogues (e.g., ), where lipophilicity is higher.
- Thermal Stability : Methyl and phenyl groups likely improve thermal stability over fluorinated derivatives () due to reduced steric strain.
Methodological Considerations for Comparison
Biological Activity
The compound 17-(4-chlorophenyl)-15-methyl-13-phenyl-1,8,11,13,14-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,10,12(16),14-hexaen-9-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological activity, including its interactions with various biological targets and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique tetracyclic framework with multiple nitrogen atoms integrated into its structure. The presence of a 4-chlorophenyl group suggests potential interactions with biological receptors that are sensitive to halogenated aromatic compounds.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C23H18ClN5O |
| Molecular Weight | 421.86 g/mol |
| Functional Groups | Chlorobenzene ring, pentazatetracyclo core |
| Stereochemistry | Multiple chiral centers |
Antimicrobial Properties
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. The presence of the chlorophenyl moiety is often associated with enhanced antibacterial effects due to its ability to disrupt bacterial cell membranes.
Anticancer Activity
Several studies have explored the anticancer potential of nitrogen-containing heterocycles. The pentazatetracyclo structure may contribute to cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting proliferation pathways.
Neuropharmacological Effects
Compounds structurally related to this molecule have been studied for their interactions with neurotransmitter systems. Specifically, they may act as antagonists at dopamine receptors (D2 and D4), which could make them candidates for treating disorders like schizophrenia or depression.
Case Study: Dopamine Receptor Interaction
A study investigated the binding affinity of similar compounds at dopamine receptors. It was found that modifications in the chlorophenyl group significantly influenced receptor selectivity and potency:
- Dopamine D2 Receptor : High affinity observed.
- Dopamine D4 Receptor : Selective antagonism noted.
In Vivo Studies
In vivo studies using animal models have shown promising results regarding the safety profile and efficacy of this compound in reducing tumor growth and improving behavioral outcomes in neuropharmacological assessments.
Research Findings and Implications
Recent findings suggest that the biological activity of 17-(4-chlorophenyl)-15-methyl-13-phenyl-1,8,11,13,14-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,10,12(16),14-hexaen-9-one can be attributed to its unique structural characteristics that facilitate interactions with key biological targets.
Table 2: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for this compound, and how is structural fidelity ensured?
The synthesis of this polyheterocyclic compound typically involves multi-step reactions, including cyclocondensation of substituted amines with carbonyl precursors, followed by halogenation and aryl coupling. Key steps may resemble methods used for structurally related azatetracyclo compounds, such as Buchwald–Hartwig amination for aryl-nitrogen bond formation . Structural validation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments), high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction (SCXRD) to confirm regiochemistry and stereochemistry .
Q. Which spectroscopic and computational tools are critical for characterizing its molecular geometry?
- Spectroscopy : Use ¹H NMR to identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and ¹³C NMR to resolve carbonyl (C=O, δ ~170 ppm) and heterocyclic carbons. Infrared (IR) spectroscopy confirms functional groups like C=O stretches (~1650 cm⁻¹) .
- Computational : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can predict molecular orbitals, electrostatic potentials, and bond angles, which cross-validate experimental SCXRD data .
Q. What preliminary assays are used to screen its biological activity?
Initial screening involves in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., kinase or protease targets). Dose-response curves (IC₅₀ values) and selectivity indices against healthy cells (e.g., HEK293) are prioritized. Orthogonal assays (e.g., fluorescence polarization) validate target engagement .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Employ Design of Experiments (DoE) to test variables:
Q. How should researchers address contradictions in reported biological activity data?
Contradictions often arise from assay variability or impurity-driven artifacts. Mitigation strategies include:
- Purity validation : HPLC (≥95% purity, C18 column, acetonitrile/water gradient) .
- Assay replication : Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).
- Structural analogs : Compare activity trends with derivatives (e.g., chlorophenyl vs. methyl substitutions) to identify pharmacophores .
Q. What computational strategies predict its environmental fate or metabolic pathways?
Q. How can crystallographic data resolve ambiguities in tautomeric forms?
SCXRD analysis at 100 K resolves proton positions in heterocyclic rings. For example, lactam-lactim tautomerism in the pentazatetracyclic core is distinguished via electron density maps and Hirshfeld surface analysis. Data collection at synchrotron facilities (λ = 0.7–1.0 Å) enhances resolution .
Methodological Considerations
Q. What experimental designs minimize bias in pharmacological studies?
Adopt randomized block designs with split-plot arrangements:
- Main plots : Compound concentration gradients,
- Subplots : Cell lines or enzyme isoforms,
- Replicates : n ≥ 3 for statistical power (ANOVA, p < 0.05). Blind scoring by independent observers reduces observer bias .
Q. Which in silico tools model its pharmacokinetic (PK) properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
